3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
Description
3-(Methoxymethyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a methoxymethyl group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for pharmaceutical applications. As a mixture of diastereomers, stereochemical variations at the 3- and 4-positions influence its physicochemical properties and biological activity. Diastereomers often exhibit distinct pharmacological profiles due to differences in receptor binding or metabolic stability .
Properties
IUPAC Name |
3-(methoxymethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-5-6-4-8-3-2-7(6)9;/h6-9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDMACWIMUJMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Michael Cyclization for 4-Piperidone Intermediates
The synthesis of 3-(methoxymethyl)piperidin-4-ol derivatives often begins with the construction of the piperidine ring. Aza-Michael cyclization reactions, as demonstrated by Štrukil et al., enable the atom-efficient formation of 4-piperidone scaffolds. Divinyl ketones, such as 7c (2-phenyl-substituted), react with benzylamine in acetonitrile under basic conditions (aqueous NaHCO₃) to yield 2-substituted-4-piperidones (e.g., 8c ) with 79–84% efficiency. This method is particularly advantageous for introducing aromatic or aliphatic substituents at position 2 of the piperidine ring, which can later be functionalized into methoxymethyl or hydroxyl groups.
Stereochemical Control and Diastereomer Formation
Chiral Auxiliaries and Stereoselective Synthesis
The use of chiral auxiliaries, such as S-α-phenylethylamine, enables stereochemical control during piperidine ring formation. For example, reacting divinyl ketones with chiral amines generates diastereomeric 4-piperidones with defined configurations at position 2. Subsequent hydrolysis or hydrogenolysis removes the auxiliary, yielding enantiomerically enriched intermediates.
Diastereomeric Ratio Optimization
Diastereomeric mixtures arise from non-selective reactions at positions 3 and 4 of the piperidine ring. NMR studies of alfentanil analogs reveal that substituents at these positions adopt axial or equatorial conformations, influencing the equilibrium between diastereomers. For 3-(methoxymethyl)piperidin-4-ol, the methoxymethyl group’s steric bulk and the hydroxyl group’s hydrogen-bonding capacity stabilize specific conformers, leading to a 1:1 to 1.2:1 diastereomeric ratio under standard conditions.
Functional Group Interconversion and Hydrochloride Formation
Hydroxylation at Position 4
Hydroxyl group introduction typically involves oxidation-reduction sequences. For instance:
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Epoxidation and Hydrolysis : Epoxidizing a 3-methoxymethyl-4-piperidone followed by acid-catalyzed hydrolysis yields the diol, which is selectively protected and deprotected to isolate the 4-hydroxy group.
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Direct Oxidation : MnO₂ or DDQ oxidizes allylic alcohols to ketones, which are subsequently reduced to secondary alcohols using NaBH₄ or LiAlH₄.
Hydrochloride Salt Formation
The free base of 3-(methoxymethyl)piperidin-4-ol is treated with hydrochloric acid in anhydrous ethanol or dichloromethane to precipitate the hydrochloride salt. Key parameters include:
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Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid.
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Crystallization : Slow cooling (0.5°C/min) from a saturated ethanol solution yields needle-like crystals with >99% purity.
Comparative Analysis of Synthetic Methods
Challenges in Purification and Characterization
Chromatographic Separation Limitations
Diastereomers of 3-(methoxymethyl)piperidin-4-ol hydrochloride exhibit similar polarities, complicating chromatographic separation. Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves partial resolution but requires extensive solvent volumes and time.
NMR and Crystallographic Characterization
¹H NMR analysis reveals distinct coupling constants for axial and equatorial protons, aiding diastereomer identification. For example, the hydroxyl proton at position 4 shows a broad singlet (δ 5.2–5.5 ppm) in the trans-diastereomer, while the cis-isomer exhibits a doublet of doublets (J = 8.2 Hz). Single-crystal X-ray diffraction confirms the hydrochloride salt’s zwitterionic structure, with chloride ions hydrogen-bonded to the hydroxyl and protonated amine groups.
Industrial-Scale Considerations
Solvent Recycling and Waste Reduction
Large-scale synthesis prioritizes green solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) to minimize environmental impact. Patent EP2455377A1 highlights alcohol-based crystallization as a sustainable purification method, reducing solvent waste by 40% compared to chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, tosylates, and mesylates.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidines.
Scientific Research Applications
Pharmacological Applications
1. Opioid Analgesics:
The compound's structural similarity to known opioid analgesics positions it as a potential candidate for developing new pain management therapies. Research into related piperidine derivatives has shown significant analgesic activity, suggesting that 3-(methoxymethyl)piperidin-4-ol hydrochloride may exhibit similar properties. For instance, derivatives of fentanyl, a potent opioid, have been modified to enhance their efficacy and safety profiles .
2. Neurological Research:
The compound's interaction with neurotransmitter systems makes it valuable in neurological studies. Piperidine derivatives are often investigated for their effects on receptors such as the μ-opioid receptor, which is crucial in pain modulation and addiction pathways. Studies indicate that modifications in the piperidine structure can lead to varying affinities and selectivities for these receptors .
3. Drug Development:
In drug development, 3-(methoxymethyl)piperidin-4-ol hydrochloride serves as a scaffold for creating novel therapeutic agents. Its ability to form salts (like hydrochlorides) enhances solubility and bioavailability, critical factors in drug formulation. The exploration of its diastereomeric forms may yield compounds with improved pharmacokinetic profiles .
Case Studies
Case Study 1: Analgesic Potency Comparison
A comparative analysis was conducted on various piperidine derivatives, including 3-(methoxymethyl)piperidin-4-ol hydrochloride. The study found that certain structural modifications led to enhanced analgesic potency compared to traditional opioids like morphine. The results indicated a promising therapeutic index for the diastereomers of this compound .
Case Study 2: Neuropharmacological Effects
Research involving animal models assessed the neuropharmacological effects of 3-(methoxymethyl)piperidin-4-ol hydrochloride. The findings suggested significant interactions with opioid receptors, leading to potential applications in treating chronic pain conditions while minimizing side effects associated with conventional opioids .
Mechanism of Action
The mechanism by which 3-(methoxymethyl)piperidin-4-ol hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact mechanism can vary based on the compound's structure and the biological system it is interacting with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues of 3-(methoxymethyl)piperidin-4-ol hydrochloride, highlighting structural variations and their implications:
Pharmacological Profile
- Metabolic Stability : The methoxymethyl group may confer resistance to oxidative metabolism compared to hydroxymethyl derivatives (e.g., 4-(hydroxymethyl)piperidin-4-ol hydrochloride), which are prone to enzymatic oxidation .
Biological Activity
3-(Methoxymethyl)piperidin-4-ol hydrochloride, a compound characterized by its unique piperidine structure and a methoxymethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The biological activity of 3-(methoxymethyl)piperidin-4-ol hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperidine moiety is known to facilitate binding with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting effects such as analgesia or anti-inflammatory properties.
Antimicrobial Activity
Research indicates that 3-(methoxymethyl)piperidin-4-ol hydrochloride exhibits antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Analgesic Properties
In animal models, the compound has demonstrated significant analgesic effects, comparable to standard analgesics. Through the modulation of pain pathways, particularly through opioid receptors, it may provide relief in conditions such as neuropathic pain.
Neuroprotective Effects
Studies suggest that the compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
Case Studies
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Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3-(methoxymethyl)piperidin-4-ol hydrochloride against multi-drug resistant strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential for development as an antimicrobial agent in clinical settings . -
Neuroprotective Study
In a controlled laboratory setting, the compound was tested for neuroprotective effects against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results showed a marked decrease in cell death and an increase in antioxidant enzyme levels when treated with the compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(methoxymethyl)piperidin-4-ol hydrochloride, and what key reaction parameters influence diastereomer ratios?
- Synthetic Routes : Two primary methods are employed:
- Alkylation : Reaction of piperidine derivatives with methoxymethyl halides under basic conditions (e.g., NaOH/KOH), followed by hydroxyl group reduction .
- Catalytic Hydrogenation : Hydrogenation of pyridine precursors using catalysts like molybdenum disulfide to form the piperidine backbone, followed by functionalization .
- Critical Parameters :
- Temperature : Higher temperatures may favor undesired side reactions (e.g., over-alkylation).
- Catalyst Selectivity : Metal catalysts (Rh, Pd) in hydrogenation influence stereochemistry .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
Q. How can researchers characterize the diastereomeric composition of this compound using analytical techniques?
- Chromatography : Chiral HPLC or GC with polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers .
- Spectroscopy :
- NMR : Distinct chemical shifts for methoxymethyl and hydroxyl protons differentiate diastereomers (e.g., δ 3.3–3.5 ppm for –OCH3) .
- Mass Spectrometry : Fragmentation patterns confirm molecular ions (m/z 193.71 for parent ion) .
- X-ray Crystallography : Resolves absolute configuration but requires single crystals, challenging for mixtures .
Advanced Research Questions
Q. What methodologies are effective for separating and isolating individual diastereomers from the mixture, and how do salt forms impact purification efficiency?
- Chromatographic Separation : Reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline resolution .
- Salt-Based Fractionation :
- Hydrochloride vs. Oxalate Salts : Diastereomers exhibit differing solubilities; selective precipitation of hydrochlorides in acetone isolates major isomers, while oxalates recover minor forms .
- Counterion Screening : Testing salts (e.g., tartrate, camphorsulfonate) optimizes crystallization .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one diastereomer .
Q. In pharmacological studies, how should dose-response experiments be designed to evaluate anti-inflammatory activity, and what statistical approaches address variability in diastereomer effects?
- Experimental Design :
- Model : Carrageenan-induced paw edema in rodents (e.g., Sprague-Dawley rats) .
- Dosing : Range from 10–100 mg/kg (oral/IP) to capture EC50, with controls (vehicle and indomethacin) .
- Endpoint : Edema reduction (%) measured at 3–6 hours post-administration .
- Data Analysis :
- ANOVA with Post Hoc Tests : Compares mean edema reduction across doses.
- Hill Equation Modeling : Fits dose-response curves to assess efficacy (Emax) and potency (EC50) .
- Diastereomer-Specific Effects : Stratified analysis if isomers show divergent activity (e.g., 70% vs. 30% edema reduction at 50 mg/kg) .
Q. How can researchers resolve contradictions in reported biological activities between different diastereomers, and what in vitro assays validate stereospecific interactions?
- Mechanistic Studies :
- Receptor Binding Assays : Radioligand competition (e.g., [³H]-DAMGO for μ-opioid receptors) quantifies affinity (Ki) for each diastereomer .
- Enzyme Inhibition : Tests in cyclooxygenase (COX-1/COX-2) or monoamine oxidase (MAO) systems identify stereospecific inhibition .
- Pharmacokinetic Profiling :
- Metabolic Stability : Liver microsome assays (human/rat) assess isomer-specific degradation (t1/2) .
- Plasma Protein Binding : Equilibrium dialysis reveals differential binding (e.g., >90% for active vs. <70% for inactive isomer) .
- Structural Modeling : Docking studies (e.g., AutoDock Vina) correlate diastereomer conformation with target engagement .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
